molecular formula C12H15ClFN B2685656 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine CAS No. 1492673-89-8

1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine

Cat. No.: B2685656
CAS No.: 1492673-89-8
M. Wt: 227.71
InChI Key: RTXHDLYVUMAJMR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine ( 1492673-89-8) is a high-purity amine compound supplied with a guaranteed purity of ≥98% . This compound features a molecular formula of C₁₂H₁₅ClFN and a molecular weight of 227.71 g/mol . The structural architecture integrates a 3-chloro-4-fluorophenyl group and a cyclopropyl moiety connected via a propanamine chain, presenting researchers with a unique scaffold for molecular design and structure-activity relationship (SAR) studies. Compounds containing fluorine-aromatic scaffolds, similar to this amine, are of significant interest in medicinal chemistry and have been extensively utilized in the development of active pharmaceutical ingredients (APIs) approved by regulatory agencies . The presence of both chlorine and fluorine substituents on the aromatic ring can markedly influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable building block for drug discovery programs targeting central nervous system disorders and other therapeutic areas . The cyclopropyl group contributes torsional constraint and may enhance pharmacokinetic properties. This chemical is provided with comprehensive safety data; it is classified with the signal word "Danger" and hazard statements H302-H315-H318-H335, indicating potential hazards if swallowed, in contact with skin, causing serious eye damage, or if inhaled . Researchers should consult the Safety Data Sheet prior to use and handle with appropriate personal protective equipment. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic applications. Proper storage conditions are sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN/c13-10-7-9(4-5-11(10)14)12(15)6-3-8-1-2-8/h4-5,7-8,12H,1-3,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXHDLYVUMAJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(C2=CC(=C(C=C2)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Backbone Key Features
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine C₁₂H₁₄ClFN 226.7 Propan-1-amine with 3-Cl-4-F-Ph and cyclopropyl Rigid cyclopropyl, halogenated aromatic ring
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine () C₁₆H₁₈FN 243.32 Propan-1-amine with 3-F-4-Me-Ph and phenyl Flexible phenyl group, methyl substitution
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine () C₉H₈ClFN 187.6 Cyclopropane backbone directly attached to 3-Cl-4-F-Ph Compact structure, stereospecificity
1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride () C₁₀H₉ClF₃N 235.63 Cyclopropane-1-amine with 4-Cl-3-CF₃-Ph Trifluoromethyl group, hydrochloride salt

Key Observations :

  • Backbone Flexibility : The target compound’s propan-1-amine chain allows greater conformational flexibility compared to cyclopropane-backbone derivatives (e.g., ), which are more rigid .
  • Substituent Effects : The 3-chloro-4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, contrasting with the strongly electron-withdrawing trifluoromethyl group in ’s compound .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine, with the CAS number 1492673-89-8, is an organic compound characterized by its unique cyclopropyl group and a 3-chloro-4-fluorophenyl substituent. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C12H15ClFN
Molecular Weight 227.70 g/mol
IUPAC Name This compound
InChI Key LEQBJHGTFLQZSD-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to modulate key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Key Effects:

  • Inhibition of Cell Proliferation: The compound exhibits anti-proliferative effects on various cancer cell lines.
  • Induction of Apoptosis: It has been reported to trigger apoptotic pathways in malignant cells.
  • Modulation of Immune Responses: The compound may influence immune cell activity, potentially enhancing anti-tumor immunity.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity: Research indicates that this compound can inhibit the growth of cancer cells in vitro. For instance, a study demonstrated that it significantly reduced the viability of human cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Neuroprotective Properties: Preliminary findings suggest that this compound may possess neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative disorders.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes related to cancer progression, such as Polo-like kinase 4 (PLK4), which is critical for centriole biogenesis and cell cycle regulation .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on various tumor cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different lines. The mechanism was linked to cell cycle arrest at the G2/M phase and subsequent apoptosis induction.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in significant reductions in neuronal death and oxidative damage markers. This suggests potential applications in neurological conditions where oxidative stress is a contributing factor.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
1-(3-Chloro-4-fluorophenyl)-2-propanoneModerate cytotoxicityLacks cyclopropyl group
1-(3-Chloro-4-fluorophenyl)-3-methylpropan-1-oneLow activity against cancer cellsMethyl group alters steric properties

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation, cyclopropane ring formation, and amination. For example:

Halogenation : Nitration of chlorobenzene followed by fluorination (e.g., using KF/18-crown-6 in DMF) to introduce the 3-chloro-4-fluorophenyl group .

Cyclopropanation : Employing cyclopropyl Grignard reagents or Simmons-Smith reactions to attach the cyclopropyl moiety .

Amination : Reductive amination or substitution with NH₃ under high pressure to introduce the primary amine group .
Yield optimization requires careful control of temperature (e.g., 0–5°C for fluorination) and solvent polarity (e.g., THF for cyclopropanation). Column chromatography (silica gel, hexane/EtOAc) is commonly used for purification .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction using SHELX software for refinement can resolve bond angles and torsional strain in the cyclopropane ring .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ ~1.5–2.5 ppm for cyclopropyl protons; δ ~6.8–7.5 ppm for aromatic protons) confirm substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₄ClF₂N) and isotopic patterns for Cl/F .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility : Use dynamic light scattering (DLS) or shake-flask method in PBS (pH 7.4) or DMSO. Pre-saturate solutions at 25°C for 24 hours .
  • Stability : Incubate at 37°C in simulated gastric fluid (SGF) or human liver microsomes. Monitor degradation via HPLC-UV at 254 nm over 48 hours .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s interaction with biological targets?

  • Methodological Answer :
  • Computational docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with receptors (e.g., serotonin transporters). The cyclopropane’s angle strain enhances binding via van der Waals contacts, while its electron-deficient nature may affect π-π stacking .
  • SAR studies : Compare analogues (e.g., replacing cyclopropyl with cyclohexyl) in radioligand binding assays. Measure IC₅₀ shifts to quantify steric contributions .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from PubChem and ChEMBL, applying Fisher’s exact test to identify outliers. Control for variables like assay type (e.g., cell-free vs. cell-based) .
  • Reproducibility checks : Replicate key studies under standardized conditions (e.g., 10% FBS in DMEM, 72-hour exposure) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can enantiomeric purity of the compound be ensured during synthesis, and what impact do enantiomers have on pharmacological profiles?

  • Methodological Answer :
  • Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol, 90:10) or employ asymmetric catalysis (e.g., Jacobsen’s catalyst) .
  • Pharmacological impact : Test (R)- and (S)-enantiomers in vitro (e.g., CYP450 inhibition assays) and in vivo (rodent models). Differences >2-fold in EC₅₀ suggest enantiomer-specific target engagement .

Q. What computational models predict the compound’s ADMET properties, and how are they validated experimentally?

  • Methodological Answer :
  • In silico tools : Use SwissADME for bioavailability radar plots and admetSAR for toxicity predictions (e.g., AMES mutagenicity). Focus on logP (target: 2–3) and topological polar surface area (TPSA < 60 Ų) .
  • Experimental validation : Compare predicted vs. measured Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) and plasma protein binding (ultrafiltration assay) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?

  • Methodological Answer :
  • Reaction monitoring : Use in situ FTIR or LC-MS to identify side products (e.g., over-fluorinated byproducts) that reduce yield .
  • DoE optimization : Apply a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). Response surface models can pinpoint optimal conditions .

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